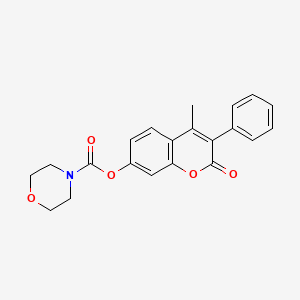

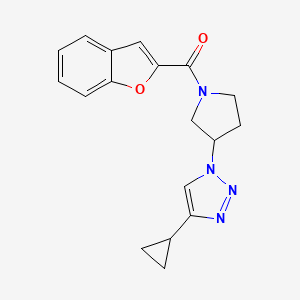

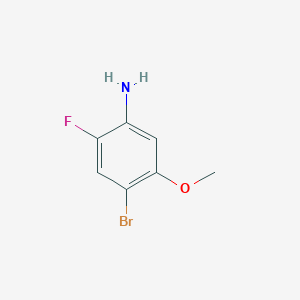

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(1-Ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide often involves condensation reactions, functionalization of specific bonds, and the incorporation of fluorine atoms to improve their chemical properties. For example, Patel et al. (2010) detailed the synthesis of benzylidene-substituted indolinone derivatives through condensation with aromatic aldehydes, showcasing a methodology that could be adapted for the synthesis of N-(1-Ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an indolinone core, which is crucial for their biological activity and chemical reactivity. Advanced techniques like NMR and IR spectroscopy are commonly employed to elucidate their structure, as demonstrated in various studies including the work by El‐Faham et al. (2015), who fully characterized N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones derivatives (El‐Faham et al., 2015).

Chemical Reactions and Properties

Compounds with the indolinone structure undergo various chemical reactions, including condensation and hydrazinolysis, to yield derivatives with potential antibacterial and antifungal activities. The study by Patel et al. (2010) is an example where these reactions were explored to synthesize compounds with promising biological activities (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Techniques like X-ray crystallography provide insights into their crystalline structure and molecular arrangement, as seen in studies focusing on similar compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compound's potential applications. The fluorobenzamide moiety, in particular, contributes to the compound's ability to interact with biological receptors, as highlighted in research on fluorobenzamides and their binding affinities (Shiue et al., 2000).

Aplicaciones Científicas De Investigación

Drug Development and Chemotherapy Enhancement

In the context of colorectal cancer treatment, the importance of enhancing chemotherapy's effectiveness has been underscored. For example, the combination of 5-fluorouracil (5-FU) with other agents like folinic acid has shown improved patient survival compared to 5-FU alone, highlighting the ongoing efforts to enhance chemotherapeutic agents' efficacy (Abbruzzese & Levin, 1989). This reflects a broader scientific interest in modifying and improving existing drugs' therapeutic profiles through chemical modifications, potentially relevant to the exploration of compounds like N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide.

Novel Anticancer Strategies

Research into novel oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, provides insight into the strategic development of cancer treatments with improved efficacy and reduced toxicity. These prodrugs aim to optimize the therapeutic window of 5-FU, a cornerstone of colorectal cancer therapy, by enhancing its bioavailability and reducing adverse effects (Malet-Martino & Martino, 2002). This illustrates the broader principle of utilizing chemical modifications to existing drugs to create more effective and safer treatment options, which could be applicable to the development and application of compounds like N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide.

Antioxidant Activity Analysis

The critical presentation of various tests used to determine antioxidant activity sheds light on the chemical analysis methods relevant to understanding compounds' pharmacological effects (Munteanu & Apetrei, 2021). While not directly related to N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide, this research area highlights the importance of chemical and pharmacological analyses in developing new therapeutic agents, including assessing their antioxidant capacities, which can be crucial for drug safety and efficacy profiles.

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGBUNIURDJYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

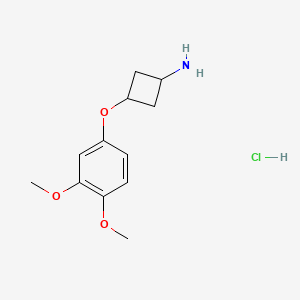

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

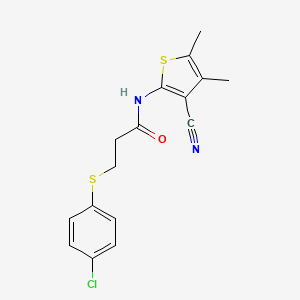

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)

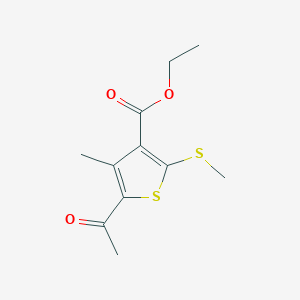

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)